molecular formula C20H15FN4O3S2 B2982554 4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1210240-80-4

4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2982554
CAS No.: 1210240-80-4
M. Wt: 442.48
InChI Key: DRNKHNSQGBTKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H15FN4O3S2 and its molecular weight is 442.48. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-N-[4-[3-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S2/c21-13-5-3-12(4-6-13)18(27)25-19-22-14(10-29-19)7-8-17(26)24-20-23-15(11-30-20)16-2-1-9-28-16/h1-6,9-11H,7-8H2,(H,22,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNKHNSQGBTKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structural complexity of this compound, featuring both thiazole and furan moieties, suggests a multifaceted mechanism of action that warrants detailed investigation.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide have shown promising results in various cancer cell lines. For instance:

  • Cytotoxicity : Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells, with IC50 values often lower than standard chemotherapeutics such as doxorubicin. For example, a related compound exhibited an IC50 of 1.98 µg/mL against A431 cells, suggesting high potency .
  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, including the Bcl-2 pathway. Molecular dynamics simulations indicated that certain thiazole derivatives interact with Bcl-2 protein through hydrophobic contacts, enhancing their cytotoxic efficacy .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a related thiazole derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) considerably lower than those of conventional antibiotics .
  • Mechanism of Action : The antibacterial activity is often linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds can be significantly influenced by their structural features. Key observations include:

Structural FeatureEffect on Activity
Fluorine Substitution Enhances lipophilicity and potentially bioavailability
Furan Moiety Contributes to increased cytotoxicity against cancer cells
Thiazole Ring Essential for both anticancer and antibacterial activities

Case Studies

Several studies highlight the biological activity of compounds structurally similar to 4-fluoro-N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide:

  • Study on Anticancer Properties : A recent study reported that a thiazole derivative induced apoptosis in MCF7 breast cancer cells with an IC50 value of 25 µM, demonstrating its potential as an effective anticancer agent .
  • Antimicrobial Testing : In another investigation, a related thiazole compound exhibited an MIC of 0.015 mg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.